molecular formula C6H3BrCl2IN B6180222 3-bromo-2,4-dichloro-6-iodoaniline CAS No. 2613385-89-8

3-bromo-2,4-dichloro-6-iodoaniline

Cat. No.: B6180222
CAS No.: 2613385-89-8
M. Wt: 366.8
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Description

3-bromo-2,4-dichloro-6-iodoaniline is an organic compound with the molecular formula C6H3BrCl2IN It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2,4-dichloro-6-iodoaniline typically involves multi-step reactions starting from aniline or its derivatives. One common method includes:

    Halogenation: Aniline is first subjected to bromination and chlorination to introduce bromine and chlorine atoms at specific positions on the benzene ring.

    Iodination: The intermediate product is then iodinated using iodine and a suitable oxidizing agent, such as sodium iodate, to introduce the iodine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2,4-dichloro-6-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-2,4-dichloro-6-iodoaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-2,4-dichloro-6-iodoaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their function. The halogen atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-iodoaniline: Another halogenated aniline with similar properties but different halogen positions.

    2,4-dichloroaniline: Lacks the bromine and iodine atoms, resulting in different chemical behavior.

    3-iodo-4-chloroaniline: Similar structure but with different halogen substitution patterns.

Uniqueness

3-bromo-2,4-dichloro-6-iodoaniline is unique due to the specific combination and positions of the halogen atoms on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

2613385-89-8

Molecular Formula

C6H3BrCl2IN

Molecular Weight

366.8

Purity

95

Origin of Product

United States

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